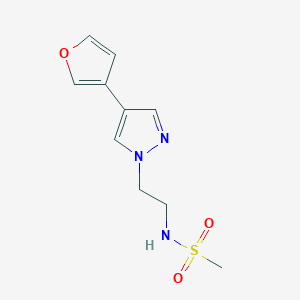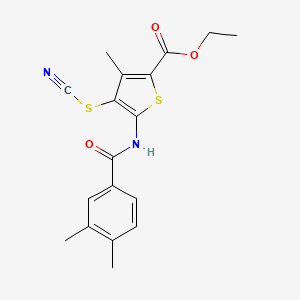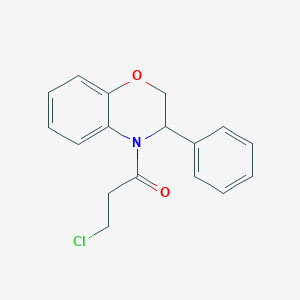
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic molecule that contains a furan ring and a pyrazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds are often synthesized using methods such as palladium-catalyzed coupling reactions . Pyrazole compounds can be synthesized through the reaction of hydrazines with 1,3-diketones .Chemical Reactions Analysis
Furan and pyrazole rings can participate in a variety of chemical reactions. Furans can undergo reactions such as electrophilic substitution and oxidation . Pyrazoles can react with electrophiles at the nitrogen atoms, and can also undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, furan and pyrazole compounds can exhibit aromaticity, and they may have polar characteristics due to the presence of nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen
High Yield Synthesis of Furylmethane Derivatives
A study explored a two-phase reaction system for the high yield production of tri(furyl)methane derivatives from furfural and furan. This strategy utilized acidic aqueous phases including –SO3H functionalized ionic liquids, leading to significant suppression of polymer formation and increased yield of the desired products. The study highlighted the effectiveness of ionic liquids with alkyl chain linkers in this context (Shinde & Rode, 2017).
Catalytic C-H Activation
Research has been conducted on the Ru(II) complex TpRu(CO)(NCMe)(Me) involving carbon−hydrogen bond activation at the 2-position of furan to produce methane and TpRu(CO)(NCMe)(aryl) compounds. This study demonstrates the complex's role as a catalyst in the formation of 2-ethylfuran from ethylene and furan (Pittard et al., 2004).
Couplings of Glycosyl Methanesulfonates
In a study, glycosyl methanesulfonates were coupled with partially protected pyranoside and furanoside acceptors in the presence of a diarylborinic acid catalyst. This research provided insights into the regio- and stereoselective couplings of these compounds, offering potential applications in the synthesis of complex carbohydrates (D’Angelo & Taylor, 2016).
Organometallic Catalysts
A study focused on Cr(III) complexes with heteroscorpionate ligands derived from bis(pyrazol-1-yl)methane, which demonstrated activity in ethylene trimerization to 1-hexene. This research contributes to the understanding of organometallic catalysts and their applications in industrial processes (Zhang, Braunstein, & Hor, 2008).
Ligands for Metal Coordination
Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide as potential ligands for metal coordination was conducted. The study provided detailed insights into their molecular and supramolecular structures, demonstrating their potential in the field of coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(14,15)12-3-4-13-7-10(6-11-13)9-2-5-16-8-9/h2,5-8,12H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODQRNHTGDXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920437.png)


![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2920446.png)


![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)
![5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920453.png)



![Indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2920458.png)
![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)